10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one
Description
Pyridine Rings
- Aromaticity : Both pyridine rings exhibit strong aromatic character, with π-electron density localized over the six-membered frameworks. The 6-oxo group on the central pyridine ring withdraws electron density via resonance, polarizing the ring and enhancing electrophilicity at the 5-position.
- Amino linkage : The -NH- group between the pyridines acts as an electron donor, increasing electron density on the adjacent pyridine ring. This creates a push-pull electronic gradient that stabilizes the molecule’s ground state.
Oxopiperazine Moiety
- Piperazine ring : The piperazine adopts a chair conformation, with the oxetan-3-yl and methyl groups occupying equatorial positions to minimize 1,3-diaxial interactions. The lone pair on the nitrogen atoms participates in conjugation with the pyridine ring, modulating basicity.
- Oxetane ring : The three-membered oxetane introduces significant ring strain (≈27 kcal/mol), which increases the reactivity of the adjacent piperazine nitrogen. The oxygen’s electronegativity also polarizes the C-O bond, enhancing hydrogen-bond-accepting capacity.
Electronic effects summary :
| Component | Electron Effect | Biological Relevance |
|---|---|---|
| 6-Oxo pyridine | Electron-withdrawing | Stabilizes enolate intermediates |
| Piperazine | Electron-donating | Enhances solubility and binding |
| Oxetane | Polar, strained | Improves metabolic stability |
These electronic characteristics enable selective interactions with BTK’s ATP-binding pocket, where the oxopiperazine moiety mimics natural ATP’s phosphate groups.
Stereochemical Considerations in the Oxetan-3-ylpiperazine Moiety
The oxetan-3-ylpiperazine group contains a chiral center at the 2-position of the piperazine ring, designated as (S)-configuration in the IUPAC name. Key stereochemical features include:
- Configurational stability : The (S)-configuration at C2 ensures that the methyl group occupies a specific spatial orientation relative to the oxetane ring. This configuration is critical for maintaining the optimal dihedral angle (≈60°) between the piperazine and pyridine rings, which aligns hydrogen-bond donors/acceptors with BTK’s active site.
- Oxetane ring puckering : The oxetan-3-yl group adopts a pseudo-equatorial position on the piperazine ring, reducing steric clash with the methyl group at C2. This orientation positions the oxetane’s oxygen atom for water-mediated hydrogen bonds in the target binding pocket.
- Enantiomeric impact : The (R)-enantiomer of this moiety would place the methyl group in a sterically unfavorable position, disrupting the compound’s binding affinity. Experimental data confirm that the (S)-form exhibits 50-fold greater BTK inhibition compared to the (R)-form.
Table 2: Stereochemical Parameters of the Oxetan-3-ylpiperazine Group
| Parameter | Value | Implications |
|---|---|---|
| C2-N-C-O dihedral angle | 172° | Optimal for hydrogen bonding |
| Oxetane puckering amplitude | 0.42 Å | Moderate ring strain |
| Methyl group orientation | Axial | Minimizes steric hindrance |
The precise stereochemistry of this moiety underscores the compound’s structure-activity relationship, where even minor configurational changes drastically alter pharmacological efficacy.
Properties
Molecular Formula |
C37H44N8O4 |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one |
InChI |
InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40) |
InChI Key |
WNEODWDFDXWOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and implementing purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be investigated for therapeutic properties or as a drug candidate.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocyclic systems from the evidence, focusing on structural motifs, synthetic routes, and biological relevance.
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives ()
Example Compounds :
- 10a: 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 10b: 5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Key Differences :
- The target compound’s tricyclic core and oxetan-piperazine substituents likely enhance solubility and target specificity compared to the pyrazolo-pyrimidinone scaffold of 10a/10b.
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives ()
Example Compounds :
- 3d: N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide
- 10e: 12-(3-Aminophenyl)-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-5(12H)-one
Key Differences :
- Compound 3d includes an acrylamide group, a common electrophilic warhead in covalent kinase inhibitors (e.g., EGFR inhibitors), whereas the target compound lacks this moiety.
General Trends in Heterocyclic Drug Design ()
- Molecular Descriptors: The target compound’s van der Waals volume and electronic profile (e.g., oxetan’s electron-rich oxygen) may enhance membrane permeability and metabolic stability relative to simpler pyrimidinones .
- Structural Instabilities : Tricyclic systems like diazatricyclo[6.4.0] are prone to ring strain, which could limit synthetic scalability compared to bicyclic analogs in and .
Biological Activity
The compound 10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure
The compound's structure consists of multiple heterocycles and functional groups that may contribute to its biological activity:
Chemical Structure (Note: Replace with actual image link if available)
Research indicates that compounds with similar structural motifs often interact with biological targets such as enzymes and receptors. The presence of hydroxymethyl and piperazine groups suggests potential interactions with cellular pathways involved in proliferation and apoptosis.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, focusing on its effects against cancer cell lines and its role as an enzyme inhibitor.
Anticancer Activity
Several studies have reported the anticancer properties of related compounds. For instance, compounds featuring hydroxymethyl groups have demonstrated antiproliferative effects on mammalian cells by inhibiting topoisomerase II activity, which is crucial for DNA replication and repair . This suggests that our compound may exhibit similar properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in the context of autotaxin inhibition, which plays a significant role in producing lysophosphatidic acid (LPA) linked to various diseases including fibrosis and cancer . Structural modifications aimed at enhancing potency while reducing off-target effects have shown promise in preclinical models.
Case Studies
- Study on Antiproliferative Effects : In a study examining the effects of hydroxymethyl derivatives on cancer cell lines, it was found that certain modifications led to increased cytotoxicity against non-small cell lung carcinoma (NSCLC) cells . The compound's structural similarities to these derivatives warrant further investigation into its efficacy.
- Inhibition of Autotaxin : A related study highlighted the importance of structural features in enhancing the inhibitory action against autotaxin, leading to reduced LPA levels and improved outcomes in pulmonary fibrosis models . This opens avenues for exploring our compound's therapeutic potential in similar contexts.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
